molecular formula C10H10OS2 B13128903 5-Ethoxy-2,2'-bithiophene

5-Ethoxy-2,2'-bithiophene

Katalognummer: B13128903
Molekulargewicht: 210.3 g/mol
InChI-Schlüssel: JZKJFBOGBNLYIV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Ethoxy-2,2’-bithiophene is an organic compound belonging to the class of bithiophenes, which are derivatives of thiophene Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring Bithiophenes consist of two thiophene rings connected by a single bond The ethoxy group in 5-Ethoxy-2,2’-bithiophene is attached to the fifth carbon of one of the thiophene rings, making it a substituted bithiophene

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-Ethoxy-2,2’-bithiophene can be achieved through various methods. One common approach involves the homocoupling of 5-ethynyl-2,2’-bithiophene in the presence of ethyl iodide, catalyzed by copper iodide and palladium chloride (CuI/[PdCl2(PPh3)2]). This method is known for its simplicity and high yield .

Another method involves the use of 5,5’-dibromo-3,3’-bis(2-(2-(2-methoxyethoxy)ethoxy)ethoxy)-2,2’-bithiophene as a precursor. This compound can be synthesized through a series of reactions, including bromination and etherification, followed by coupling reactions to introduce the ethoxy group .

Industrial Production Methods

Industrial production of 5-Ethoxy-2,2’-bithiophene typically involves large-scale coupling reactions using readily available starting materials and catalysts. The use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, is common due to its efficiency and scalability .

Analyse Chemischer Reaktionen

Types of Reactions

5-Ethoxy-2,2’-bithiophene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions.

    Reduction: Reduction reactions can convert the compound to its corresponding thiol or thioether derivatives.

    Substitution: Electrophilic substitution reactions can introduce different functional groups onto the thiophene rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Electrophilic reagents like bromine (Br2) or sulfuric acid (H2SO4) can be used for substitution reactions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, thiols, thioethers, and various substituted bithiophenes, depending on the specific reaction conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

5-Ethoxy-2,2’-bithiophene has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 5-Ethoxy-2,2’-bithiophene in electronic applications involves its ability to facilitate charge transport. The ethoxy group enhances the solubility and processability of the compound, making it suitable for use in solution-processed electronic devices. The thiophene rings provide a conjugated system that allows for efficient charge transfer, which is crucial for the performance of OFETs and OPVs .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

5-Ethoxy-2,2’-bithiophene is unique due to the presence of the ethoxy group, which enhances its solubility and processability compared to unsubstituted bithiophenes. This makes it particularly valuable in the development of solution-processed electronic devices. Additionally, the ethoxy group can influence the electronic properties of the compound, potentially leading to improved performance in specific applications .

Eigenschaften

Molekularformel

C10H10OS2

Molekulargewicht

210.3 g/mol

IUPAC-Name

2-ethoxy-5-thiophen-2-ylthiophene

InChI

InChI=1S/C10H10OS2/c1-2-11-10-6-5-9(13-10)8-4-3-7-12-8/h3-7H,2H2,1H3

InChI-Schlüssel

JZKJFBOGBNLYIV-UHFFFAOYSA-N

Kanonische SMILES

CCOC1=CC=C(S1)C2=CC=CS2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.